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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DGY-09-192 has emerged as a potent and selective degrader of Fibroblast Growth Factor

Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). As a Proteolysis-

Targeting Chimera (PROTAC), it operates by inducing the degradation of its target proteins

rather than simple inhibition. This guide provides a comprehensive comparison of DGY-09-
192's cross-reactivity with other kinases, supported by experimental data, to inform its

application in research and drug development.

Executive Summary
DGY-09-192 is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the

von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] While the parent compound, BGJ398,

inhibits multiple FGFR family members, DGY-09-192 exhibits remarkable selectivity,

preferentially inducing the degradation of FGFR1 and FGFR2 while largely sparing FGFR3 and

FGFR4.[1][3][4] This selective degradation translates to potent anti-proliferative activity in

cancer cell lines dependent on FGFR1/2 signaling.[1][2] Quantitative proteomic analysis has

confirmed the high selectivity of DGY-09-192 for FGFR1 and FGFR2, with Phosphodiesterase

6D (PDE6D) identified as a potential off-target.[1][4][5]

Kinase Selectivity Profile of DGY-09-192
The selectivity of DGY-09-192 is a key attribute that distinguishes it from its parent inhibitor and

other non-selective kinase inhibitors. The following tables summarize the quantitative data on
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its biochemical inhibition and cellular degradation potency.

Table 1: Biochemical Inhibitory Potency of DGY-09-192 and Parent Compound (BGJ398)

Kinase Target
DGY-09-192 IC₅₀
(nM)

BGJ398 IC₅₀ (nM) Assay

FGFR1 23.8 Not specified Z'-LYTE kinase assay

FGFR2 34 Not specified Z'-LYTE kinase assay

FGFR3 50.9 Not specified Z'-LYTE kinase assay

FGFR4 353 Not specified Z'-LYTE kinase assay

Data sourced from The Chemical Probes Portal and Gray Lab.[5][6]

Table 2: Cellular Degradation Potency of DGY-09-192

Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)

FGFR1 CCLP1 4.35 85

FGFR2 KATO III 70 74

Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".

[1][4]

Table 3: Anti-Proliferative Activity of DGY-09-192

Cell Line FGFR Status IC₅₀ (nM)

KATO III FGFR2 amplification 1

CCLP1 FGFR1 overexpression 17

ICC13-7 FGFR2 fusion-positive 40

CCLP-FP Engineered FGFR2 fusion 8
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Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".

[1]

Off-Target Analysis
A quantitative mass spectrometry-based proteomics study was conducted to assess the

proteome-wide degradation selectivity of DGY-09-192. In Kelly cells, which express both

FGFR1 and FGFR2, treatment with 1 µM DGY-09-192 for 5 hours demonstrated high

selectivity for FGFR1 and FGFR2.[1][4] The study identified PDE6D as a potential off-target, a

protein known to have a large lipophilic binding pocket and has been observed as a degradable

target for other VHL-based degraders.[1][4]

Signaling Pathways
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs),

trigger several downstream signaling pathways crucial for cell proliferation, survival, and

differentiation.[7][8] Dysregulation of FGFR signaling is implicated in various cancers.[7][8]

DGY-09-192, by degrading FGFR1 and FGFR2, effectively shuts down these oncogenic

signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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